molecular formula C10H13FO2 B8001169 1-(4-Fluoro-2-methoxyphenyl)-1-propanol

1-(4-Fluoro-2-methoxyphenyl)-1-propanol

Cat. No.: B8001169
M. Wt: 184.21 g/mol
InChI Key: DPPSERZGBFLMAR-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxyphenyl)-1-propanol is an organic compound with the molecular formula C10H13FO2 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methoxyphenyl)-1-propanol typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous-flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxyphenyl)-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives .

Scientific Research Applications

1-(4-Fluoro-2-methoxyphenyl)-1-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)-1-propanol involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoro-2-methoxyphenyl)-1-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6,9,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPSERZGBFLMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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